molecular formula C11H18BNO6 B1423252 (8-Methoxy-2-methyl-5-quinolinyl)boronic acid trihydrate CAS No. 1263986-52-2

(8-Methoxy-2-methyl-5-quinolinyl)boronic acid trihydrate

Cat. No.: B1423252
CAS No.: 1263986-52-2
M. Wt: 271.08 g/mol
InChI Key: YNPCYWXCCHWSPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Scientific Research Applications

(8-Methoxy-2-methyl-5-quinolinyl)boronic acid trihydrate has several scientific research applications, including:

Safety and Hazards

The compound is classified as Acute Tox. 4 Oral, indicating it may be harmful if swallowed . It is recommended to handle this compound with appropriate safety measures.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (8-Methoxy-2-methyl-5-quinolinyl)boronic acid trihydrate typically involves the reaction of 8-methoxy-2-methylquinoline with boronic acid under specific conditions. The reaction is usually carried out in the presence of a catalyst and a solvent, such as tetrahydrofuran (THF), at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis follows similar principles as laboratory-scale synthesis, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

(8-Methoxy-2-methyl-5-quinolinyl)boronic acid trihydrate can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions may produce various substituted quinolines .

Mechanism of Action

The mechanism of action of (8-Methoxy-2-methyl-5-quinolinyl)boronic acid trihydrate involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is particularly useful in biological systems, where it can interact with enzymes and other proteins. The boronic acid moiety is known to inhibit serine proteases and other enzymes by forming a stable complex with the active site .

Comparison with Similar Compounds

Similar Compounds

  • 3-Methoxy-2-hydroxyphenyl boronic acid
  • 6-Methoxy-5-methylpyridine-3-boronic acid
  • 2-Methoxy-5-methylpyridine-3-boronic acid
  • 4-Hydroxy-8-methoxy-2-methylquinoline
  • 4-Bromo-8-methoxy-2-methylquinoline

Uniqueness

Compared to these similar compounds, (8-Methoxy-2-methyl-5-quinolinyl)boronic acid trihydrate is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for specialized applications in research and industry .

Properties

IUPAC Name

(8-methoxy-2-methylquinolin-5-yl)boronic acid;trihydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BNO3.3H2O/c1-7-3-4-8-9(12(14)15)5-6-10(16-2)11(8)13-7;;;/h3-6,14-15H,1-2H3;3*1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNPCYWXCCHWSPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C2C=CC(=NC2=C(C=C1)OC)C)(O)O.O.O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18BNO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(8-Methoxy-2-methyl-5-quinolinyl)boronic acid trihydrate
Reactant of Route 2
Reactant of Route 2
(8-Methoxy-2-methyl-5-quinolinyl)boronic acid trihydrate
Reactant of Route 3
Reactant of Route 3
(8-Methoxy-2-methyl-5-quinolinyl)boronic acid trihydrate
Reactant of Route 4
Reactant of Route 4
(8-Methoxy-2-methyl-5-quinolinyl)boronic acid trihydrate
Reactant of Route 5
Reactant of Route 5
(8-Methoxy-2-methyl-5-quinolinyl)boronic acid trihydrate
Reactant of Route 6
(8-Methoxy-2-methyl-5-quinolinyl)boronic acid trihydrate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.